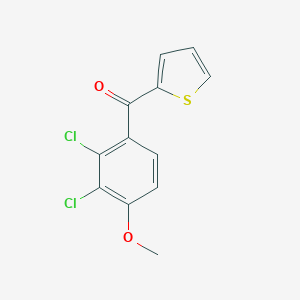

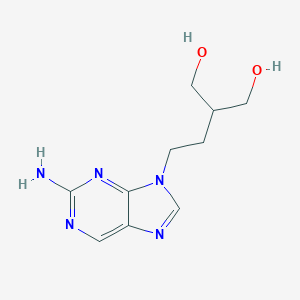

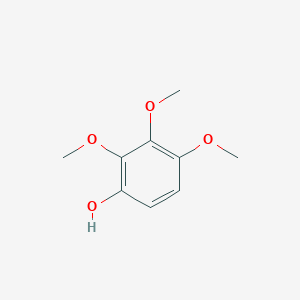

![molecular formula C9H8N2O2 B018239 1-乙酰基-1,2-二氢-3H-吡咯并[2,3-b]吡啶-3-酮 CAS No. 155818-89-6](/img/structure/B18239.png)

1-乙酰基-1,2-二氢-3H-吡咯并[2,3-b]吡啶-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

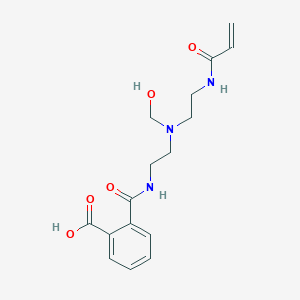

"1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one" is a heterocyclic compound that falls into the category of pyrrolopyridines, which are known for their diverse biological activities. These compounds have attracted significant attention due to their potential applications in various fields of medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including structures similar to "1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one", often involves multicomponent reactions that allow the construction of complex structures from simple precursors. For instance, a novel and efficient synthesis route for pyrrolo[2,3-b]pyridine derivatives uses a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl compounds, and active methylene compounds under mild conditions (Vilches-Herrera et al., 2013).

Molecular Structure Analysis

The molecular structure of "1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one" and related derivatives can be elucidated using various spectroscopic methods such as NMR, HSQC, HMBC, and high-resolution mass spectrometry (HRMS). These techniques help confirm the structure of synthesized compounds by providing detailed information about their molecular framework and substituent positions (Nguyen & Dai, 2023).

Chemical Reactions and Properties

Pyrrolo[2,3-b]pyridines are versatile intermediates in organic synthesis. They undergo various chemical reactions, including coupling, isomerization, and cycloaddition, to produce highly fluorescent and structurally diverse compounds. These reactions are facilitated by specific reaction conditions and can yield products with potential applications in fluorescence-based technologies (Schramm et al., 2006).

科学研究应用

Synthesis and Chemical Reactions

Formation via Acetylation : The reaction of nicotinic acid 1-oxide with acetic anhydride can lead to the formation of compounds like 1-acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one. This is part of a study exploring the mechanisms of 2-acetylation in such reactions (Nagano, Nawata, & Hamana, 1987).

Involvement in Michael Additions : The compound participates in Michael additions with ethylenic and acetylenic carbonyl compounds, leading to the synthesis of various heterocyclic compounds, such as carbazoles, oxaspiroindoles, and pyrroles (Kawasaki et al., 1999).

Novel Synthesis Approaches : An efficient route for synthesizing novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines has been developed. This process involves a three-component reaction and offers a method for creating compounds with potential applications in material science and biology (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).

Functional Studies and Potential Applications

Electrophilic Substitutions and Condensations : Investigations into cyclocondensations and electrophilic substitutions involving 1-acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one have provided insights into synthesizing various pyrrolo and pyridine derivatives. These synthetic routes are essential for developing new compounds with potential applications in pharmaceuticals and material sciences (Gupta, Ila, & Junjappa, 1988).

Creation of Complex Molecular Structures : Research on synthesizing complex molecular structures like 1H-pyrrolo[2,3-b]pyridines has led to the development of new synthetic methods. These methods are significant for exploring chemical space and creating novel compounds with various potential applications (Herbert & Wibberley, 1969).

Exploration of Unconquered Chemical Space : The compound is part of a broader effort to explore new heterocyclic structures. This exploration contributes significantly to expanding chemical diversity and discovering compounds with unique properties and applications (Thorimbert, Botuha, & Passador, 2018).

Role in Non-Linear Optics and Drug Development : Investigations into the synthesis and reactivity of related compounds have implications for non-linear optics and drug development. These studies provide insights into the structural and electronic properties of such compounds, which are crucial for designing new materials and pharmaceuticals (Murthy et al., 2017).

属性

IUPAC Name |

1-acetyl-2H-pyrrolo[2,3-b]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXCSLGFVXYJFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473716 |

Source

|

| Record name | 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

CAS RN |

155818-89-6 |

Source

|

| Record name | 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

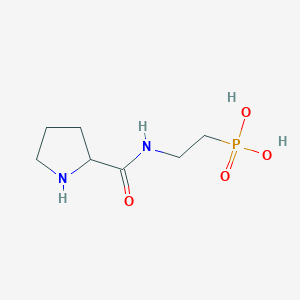

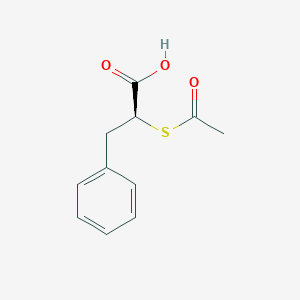

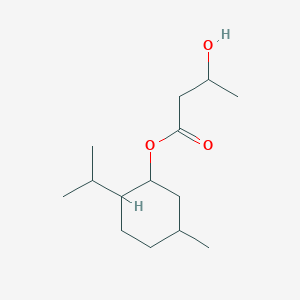

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)